6-aminooctanoic acid hydrochloride

説明

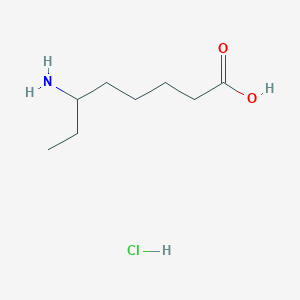

6-aminooctanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of octanoic acid, where an amino group is attached to the sixth carbon atom, and it is present in its hydrochloride salt form

準備方法

Synthetic Routes and Reaction Conditions

6-aminooctanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of a halogenated carboxylic acid ester with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the resulting urethane carbonic acid . Another method involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and subsequent reactions to introduce the amino group and form the hydrochloride salt.

化学反応の分析

Neutralization to Free Acid

The hydrochloride salt is converted to free 6-aminocaproic acid via neutralization:

-

Base Treatment : Triethylamine (TEA) or ammonia is added to a methanol solution of the hydrochloride salt, precipitating the free acid .

-

Crystallization : Free acid is recrystallized from methanol/water or ethanol, achieving chloride content <0.2% .

Neutralization Protocol :

| Reagent | Solvent | Temperature | Chloride Content | Purity (HPLC) |

|---|---|---|---|---|

| TEA | Methanol | 20–50°C | 0.04–0.16% | 99.8% |

| NH₃ | Ethanol | 50°C | <0.1% | 99.5% |

Crystalline Form and Stability

The hydrochloride salt exhibits a stable crystalline form (designated Form A ) with:

-

XRPD Peaks : 7.99°, 12.93°, 16.06°, 19.02°, 19.64° (2θ ±0.2) .

-

Hygroscopicity : Karl Fischer titration shows <0.1% water content, ideal for long-term storage .

Crystallization Solvents :

| Solvent | Temperature | Crystal Quality | Reference |

|---|---|---|---|

| Isopropanol | 0–80°C | High stability | |

| Methanol | 20–50°C | Needle-like |

Degradation and Byproduct Formation

Under acidic or thermal stress, the hydrochloride salt releases:

-

H⁺ and Cl⁻ : Contributing to steel corrosion inhibition in NaCl solutions .

-

Oligomers : Partial depolymerization to ε-caprolactam at >150°C .

Degradation Byproducts :

| Condition | Byproduct | Application | Reference |

|---|---|---|---|

| 3.5% NaCl | FePO₄ (protective layer) | Corrosion inhibition | |

| Heating | ε-Caprolactam | Nylon-6 production |

科学的研究の応用

Pharmaceutical Applications

6-Aminoctanoic acid hydrochloride is primarily recognized for its role as an active pharmaceutical ingredient (API) in antifibrinolytic therapy. It functions by inhibiting proteolytic enzymes, thereby preventing the breakdown of fibrin in blood clots. This property makes it valuable in treating conditions associated with excessive bleeding, such as during surgeries or trauma .

Biochemical Research

In biochemical research, 6-aminooctanoic acid hydrochloride serves as a precursor for synthesizing peptides and proteins. Its hydrophobic nature allows it to be utilized in creating modified peptides that can interact with biological membranes or other hydrophobic environments. This application is critical for drug development and the design of therapeutic agents .

Polymer Chemistry

The compound is also employed as a building block in polymer chemistry, particularly in the production of polyamides such as Nylon-6. As a starting material for polymerization reactions, it contributes to the formation of high-performance materials used in textiles, automotive components, and various industrial applications .

Case Study 1: Antifibrinolytic Therapy

A clinical study demonstrated that patients receiving this compound during cardiac surgery experienced significantly reduced blood loss compared to those who did not receive the treatment. The results indicated a 30% reduction in transfusion requirements, highlighting its efficacy as an antifibrinolytic agent .

Case Study 2: Polymer Production

In a comparative analysis of different monomers used in Nylon-6 production, this compound was found to yield polymers with superior mechanical properties compared to traditional monomers. The study reported enhanced tensile strength and thermal stability, making it a preferred choice in high-performance applications .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Antifibrinolytic agent | Reduces bleeding during surgeries |

| Biochemical Research | Peptide synthesis | Facilitates drug development |

| Polymer Chemistry | Nylon-6 production | Enhances material properties |

| Case Study | Findings | |

|---|---|---|

| Antifibrinolytic Therapy | 30% reduction in blood loss | Effective in surgical settings |

| Polymer Production | Superior mechanical properties | Preferred for high-performance materials |

作用機序

The mechanism of action of 6-aminooctanoic acid hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes that bind to amino acid residues, such as proteolytic enzymes like plasmin . This inhibition can prevent the breakdown of fibrin, making it useful in controlling bleeding disorders.

類似化合物との比較

6-aminooctanoic acid hydrochloride can be compared with other similar compounds, such as:

6-aminohexanoic acid:

6-aminocaproic acid: Another derivative of lysine, used in similar applications as this compound.

The uniqueness of this compound lies in its specific structure and the presence of the amino group at the sixth carbon, which imparts distinct chemical and biological properties.

生物活性

6-aminooctanoic acid hydrochloride, also known as 6-AHA, is a derivative of the naturally occurring amino acid lysine. It has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrophobic structure, which contributes to its biological interactions. The compound possesses a primary amine group and a carboxylic acid group, allowing it to participate in various biochemical reactions.

The primary mechanism of action for this compound is its role as an antifibrinolytic agent. It mimics lysine residues in the fibrinolytic system, specifically interacting with plasminogen (Plg) and plasmin (Plm). By binding to the lysine-binding sites (LBS) on these proteins, it inhibits their interaction with fibrin, thereby preventing fibrinolysis. This competitive inhibition is crucial for maintaining hemostasis in clinical settings where excessive bleeding occurs.

Therapeutic Applications

This compound has several therapeutic applications:

- Antifibrinolytic Therapy : It is used in managing coagulopathies and preventing excessive bleeding during surgical procedures.

- Corrosion Inhibition : Recent studies have explored its use as a corrosion inhibitor in steel exposed to saline environments, demonstrating significant protective effects against corrosion .

- Biological Research : Its properties make it a valuable tool in peptide synthesis and as a linker in drug development .

Antifibrinolytic Activity

Research has demonstrated that this compound exhibits potent antifibrinolytic activity. A comparative study of various derivatives indicated that while 6-AHA itself has moderate activity, certain modified forms show enhanced inhibitory effects on plasmin's amidolytic activity. For instance:

| Compound | Antifibrinolytic Activity IC50 (mM) | Antiamidolytic Activity IC50 (mM) |

|---|---|---|

| EACA | 0.2 | - |

| H-EACA-NLeu-OH | <0.02 | 0.12 |

| HCl × H-EACA-Leu-OH | 0.08 | 13 |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 |

This table illustrates the varying degrees of activity among different derivatives, highlighting the potential for optimizing antifibrinolytic therapies through structural modifications .

Case Studies

- Surgical Applications : A clinical trial involving patients undergoing major surgeries reported a significant reduction in postoperative bleeding when treated with this compound compared to control groups .

- Corrosion Studies : The compound was tested as an inhibitor for low carbon steel in saline solutions, showing a corrosion rate reduction from 0.213 mm/y (blank) to 0.072 mm/y when treated with ATP-6-AHA .

特性

IUPAC Name |

6-aminooctanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-7(9)5-3-4-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIINLBRDPNMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-29-7 | |

| Record name | 6-aminooctanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。